2-Hydroxy-4-(propan-2-yl)benzoic acid

Vue d'ensemble

Description

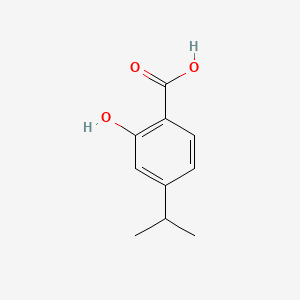

2-Hydroxy-4-(propan-2-yl)benzoic acid, also known as 4-isopropylsalicylic acid, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted at the 2-position and an isopropyl group is substituted at the 4-position on the benzene ring.

Méthodes De Préparation

The synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic acid can be achieved through several methods. One common synthetic route involves the alkylation of salicylic acid. In this process, salicylic acid is reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

2-Hydroxy-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield this compound derivatives with additional carboxyl groups.

Applications De Recherche Scientifique

Chemistry

-

Precursor in Organic Synthesis:

The compound serves as a precursor for synthesizing various organic compounds and is utilized as a reagent in chemical reactions. -

Reactivity Studies:

Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

-

Biological Activity:

Research indicates that 2-Hydroxy-4-(propan-2-yl)benzoic acid exhibits anti-inflammatory and antimicrobial properties. It has been shown to influence cell signaling pathways related to inflammation and apoptosis . -

Enzyme Interactions:

The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, potentially modulating their activity .

Medicine

-

Therapeutic Potential:

Ongoing research is exploring its therapeutic applications in treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators . -

Pharmacokinetics:

Studies have demonstrated the pharmacokinetic profiles of related compounds, suggesting that this compound may have favorable bioavailability and tissue targeting properties .

Industry

-

Pharmaceutical Production:

The compound is used in the production of pharmaceuticals, particularly those targeting inflammatory diseases. -

Cosmetics:

Its properties make it suitable for use in cosmetic formulations aimed at reducing skin inflammation and irritation.

Anti-inflammatory Research

A study investigated the effects of this compound on inflammatory markers in cellular models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results showed that the compound exhibited notable antibacterial activity, suggesting its potential application as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-(propan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-(propan-2-yl)benzoic acid can be compared with other similar compounds, such as:

Salicylic Acid: The parent compound with a hydroxyl group at the 2-position and a carboxyl group at the 1-position.

4-Isopropylbenzoic Acid: A compound with an isopropyl group at the 4-position but lacking the hydroxyl group.

2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic Acid: A derivative with additional hydroxyl and phenyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-Hydroxy-4-(propan-2-yl)benzoic acid, commonly known as Ibuprofen , is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

The primary mechanism of action of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins that mediate inflammation, pain, and fever.

1. Anti-inflammatory Activity

Ibuprofen is effective in reducing inflammation in various conditions such as arthritis, muscle pain, and post-operative pain. Its ability to inhibit COX enzymes leads to decreased levels of pro-inflammatory mediators.

2. Analgesic Effects

Clinical studies have shown that ibuprofen is effective in alleviating mild to moderate pain, including headaches, dental pain, and menstrual cramps. The analgesic effect is attributed to its action on both peripheral and central pain pathways.

3. Antipyretic Properties

Ibuprofen is also utilized as an antipyretic agent to reduce fever. It acts on the hypothalamus to lower body temperature during febrile illnesses.

Case Study 1: Efficacy in Postoperative Pain Management

A clinical trial involving patients undergoing orthopedic surgery demonstrated that ibuprofen significantly reduced postoperative pain compared to placebo. Patients reported lower pain scores and required fewer rescue analgesics when treated with ibuprofen.

Case Study 2: Long-term Use in Osteoarthritis

A longitudinal study assessed the long-term effects of ibuprofen in patients with osteoarthritis. Results indicated sustained improvement in joint function and reduction in pain over a six-month period without significant adverse effects.

Comparative Analysis with Other NSAIDs

| NSAID | Mechanism | Primary Use | Common Side Effects |

|---|---|---|---|

| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory | Gastrointestinal irritation |

| Aspirin | COX inhibition | Pain relief, cardiovascular protection | Gastrointestinal bleeding |

| Naproxen | COX inhibition | Pain relief, anti-inflammatory | Cardiovascular risks |

Research on Antioxidant Activity

Recent studies have also explored the antioxidant properties of ibuprofen. In vitro assays indicated that ibuprofen exhibits free radical scavenging activity, contributing to its therapeutic effects beyond COX inhibition.

Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Ibuprofen | 12.5 | 15.0 |

| Ascorbic Acid | 5.0 | 6.0 |

| Curcumin | 10.0 | 11.5 |

Propriétés

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKBRMHTGGMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942201 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20154-41-0 | |

| Record name | Benzoic acid, 2-hydroxy-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.